molecular formula C23H21N5O2 B2960559 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291862-47-9

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2960559
CAS No.: 1291862-47-9
M. Wt: 399.454
InChI Key: NXMJQVXTURKXLV-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core fused with a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group at position 5 and a 4-ethylphenyl substituent at position 2. The pyrazolo-triazinone scaffold is notable for its planar heteroaromatic structure, which facilitates interactions with biological targets such as kinases or phosphodiesterases (PDEs) .

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-2-16-7-9-17(10-8-16)19-13-21-23(30)27(24-15-28(21)25-19)14-22(29)26-12-11-18-5-3-4-6-20(18)26/h3-10,13,15H,2,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMJQVXTURKXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2C_{20}H_{23}N_3O_2 with a complex heterocyclic structure that contributes to its diverse biological activities. The presence of indole and pyrazolo-triazine moieties is particularly significant for its pharmacological properties.

1. Antioxidant Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antioxidant properties. In a DPPH assay, several derivatives showed promising radical scavenging abilities. For instance:

  • IC50 values were reported as low as 202.20 µM , comparable to vitamin C (IC50 = 141.9 µM), indicating strong antioxidant potential .

2. Antimicrobial Activity

The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and MRSA. In vitro studies indicated:

  • Minimum inhibitory concentrations (MIC) for related indole derivatives ranged from 0.98 μg/mL against MRSA .
  • The compound's mechanism may involve inhibition of biofilm formation without affecting planktonic cell viability .

3. Cytotoxicity

Evaluation of cytotoxic effects on cancer cell lines revealed that some analogs of this compound exhibited significant antiproliferative activity:

  • Compounds demonstrated IC50 values in the micromolar range (<10 μM), with selective toxicity towards rapidly dividing cancer cells .

The biological mechanisms underlying the activity of This compound are likely multifaceted:

  • Antioxidant Mechanism : The compound may act by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study found that indole derivatives significantly inhibited tyrosinase activity with IC50 values ranging from 1.21 to 70.65 μM . This suggests potential applications in skin whitening and anti-aging products.
CompoundActivity TypeIC50 Value
Indole Derivative 1Antimicrobial0.98 μg/mL (MRSA)
Indole Derivative 2Cytotoxicity<10 μM
Indole Derivative 3Antioxidant202.20 μM

Comparison with Similar Compounds

Bioactivity and Physicochemical Comparisons

Table 3: Hypothetical Bioactivity and Properties (Based on Structural Analogues)
Compound ID Predicted Target LogP Molecular Weight (g/mol) Reference
Target Compound Kinase/PDE inhibitor ~3.8 ~448.5 N/A
Compound (41) Anticancer agent ~4.2 ~520.3
Compound (Example 76) PDE4 inhibitor ~2.9 ~531.3
Compound PDE5 inhibitor ~3.5 ~531.3

Activity Analysis :

  • The 4-ethylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets in kinases, whereas ’s fluorophenyl substituent could favor PDE inhibition .
  • The dihydroindole moiety’s flexibility (target compound) versus ’s rigid piperazine-sulfonyl group may influence off-target effects .

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